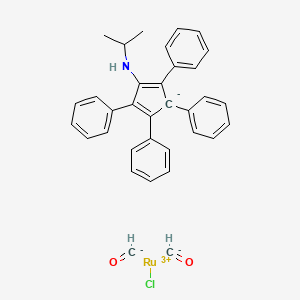
Chlorodicarbonyl(1-(isopropylamino)-2,3,4,5-tetraphenylcyclo
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorodicarbonyl(1-(isopropylamino)-2,3,4,5-tetraphenylcyclopentadienyl)ruthenium(II) is a complex organometallic compound that features a ruthenium center coordinated to a chlorodicarbonyl ligand and a substituted cyclopentadienyl ring. This compound is known for its catalytic properties and is used in various chemical reactions, particularly in asymmetric synthesis and racemization processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chlorodicarbonyl(1-(isopropylamino)-2,3,4,5-tetraphenylcyclopentadienyl)ruthenium(II) typically involves the reaction of ruthenium trichloride with carbon monoxide and the appropriate substituted cyclopentadienyl ligand under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors to facilitate the reaction between ruthenium trichloride, carbon monoxide, and the substituted cyclopentadienyl ligand. The product is then isolated and purified using industrial-scale chromatography or distillation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Chlorodicarbonyl(1-(isopropylamino)-2,3,4,5-tetraphenylcyclopentadienyl)ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres and controlled temperatures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium species, while substitution reactions may produce a variety of substituted ruthenium complexes .
Applications De Recherche Scientifique
Chlorodicarbonyl(1-(isopropylamino)-2,3,4,5-tetraphenylcyclopentadienyl)ruthenium(II) has several scientific research applications, including:
Chemistry: Used as a catalyst in asymmetric synthesis and racemization processes.
Biology: Investigated for its potential use in biological systems due to its unique coordination properties.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in various industrial processes, including the synthesis of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism by which Chlorodicarbonyl(1-(isopropylamino)-2,3,4,5-tetraphenylcyclopentadienyl)ruthenium(II) exerts its effects involves coordination to specific molecular targets. The ruthenium center can interact with various substrates, facilitating chemical transformations through coordination and activation of the substrates. The pathways involved include electron transfer and ligand exchange processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chlorodicarbonyl(1,2,3,4,5-pentaphenylcyclopentadienyl)ruthenium(II)
- 1-Hydroxytetraphenyl-cyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-μ-hydrotetracarbonyldiruthenium(II)
- Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II)
Uniqueness
Chlorodicarbonyl(1-(isopropylamino)-2,3,4,5-tetraphenylcyclopentadienyl)ruthenium(II) is unique due to its specific substitution pattern on the cyclopentadienyl ring and the presence of the isopropylamino group. This unique structure imparts distinct catalytic properties and reactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C34H30ClNO2Ru |
|---|---|
Poids moléculaire |
621.1 g/mol |
Nom IUPAC |
chlororuthenium(3+);methanone;2,3,4,5-tetraphenyl-N-propan-2-ylcyclopenta-1,4-dien-1-amine |
InChI |
InChI=1S/C32H28N.2CHO.ClH.Ru/c1-23(2)33-32-30(26-19-11-5-12-20-26)28(24-15-7-3-8-16-24)29(25-17-9-4-10-18-25)31(32)27-21-13-6-14-22-27;2*1-2;;/h3-23,33H,1-2H3;2*1H;1H;/q3*-1;;+4/p-1 |
Clé InChI |
KIHQSADFAGYHKF-UHFFFAOYSA-M |
SMILES canonique |
CC(C)NC1=C([C-](C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[CH-]=O.[CH-]=O.Cl[Ru+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



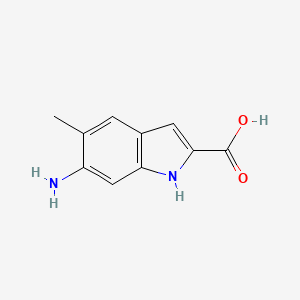

![6-Chloro-8-thia-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-12-amine](/img/structure/B12432768.png)
![[3-Methyl-1-(triphenylmethyl)aziridin-2-yl]methanol](/img/structure/B12432777.png)
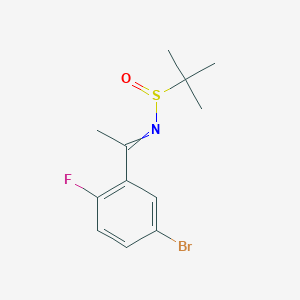

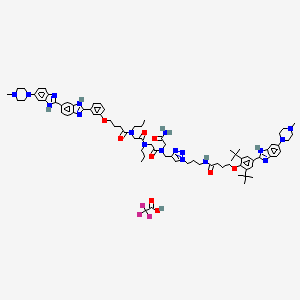
![(3S,4R)-3-[(3,4-dihydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol](/img/structure/B12432788.png)

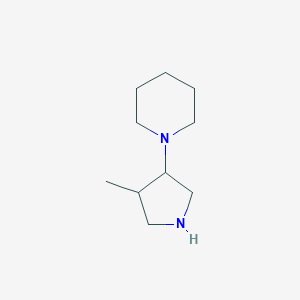
![(1R,8R)-8-(hydroxymethyl)-2,6,6-trimethyltricyclo[5.3.1.01,5]undecan-8-ol](/img/structure/B12432806.png)
![7-(Trimethylstannyl)pyrido[2,3-d]pyrimidine](/img/structure/B12432808.png)
![2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B12432810.png)
